molecular formula C5H4N2 B2477778 5-Ethynyl-1H-imidazole CAS No. 57121-48-9

5-Ethynyl-1H-imidazole

Cat. No.: B2477778
CAS No.: 57121-48-9
M. Wt: 92.101
InChI Key: BJXDBXQZKWQSBV-UHFFFAOYSA-N
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Description

5-Ethynyl-1H-imidazole is a heterocyclic organic compound characterized by an imidazole ring substituted with an ethynyl group at the 5-position. Imidazoles are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

5-Ethynyl-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-1H-imidazole typically involves the cyclization of appropriate precursors. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through the addition of the nickel catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole .

Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including the preparation of intermediates and their subsequent cyclization. The specific conditions and catalysts used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Ethynyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form different functional groups.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The ethynyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield carboxylic acids or aldehydes, while substitution reactions can introduce various functional groups into the imidazole ring.

Comparison with Similar Compounds

  • 1-Methyl-5-ethynyl-1H-imidazole
  • 2-Ethynyl-1H-imidazole
  • 4-Ethynyl-1H-imidazole

Comparison: 5-Ethynyl-1H-imidazole is unique due to the specific position of the ethynyl group on the imidazole ring. This positioning can influence its reactivity and the types of reactions it undergoes. Compared to other ethynyl-substituted imidazoles, this compound may exhibit different biological activities and chemical properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-ethynyl-1H-imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2/c1-2-5-3-6-4-7-5/h1,3-4H,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXDBXQZKWQSBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

92.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57121-48-9
Record name 4-ethynyl-1H-imidazole
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